molecular formula C11H12O2 B8647529 Methyl 4-isopropenylbenzoate

Methyl 4-isopropenylbenzoate

Cat. No.: B8647529
M. Wt: 176.21 g/mol
InChI Key: OVVNOSFHLSEYEP-UHFFFAOYSA-N
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Description

Methyl 4-isopropenylbenzoate is an aromatic ester characterized by a methyl ester group at the para position of a benzoic acid backbone and an isopropenyl (-C(CH₂)=CH₂) substituent.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C11H12O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-7H,1H2,2-3H3

InChI Key

OVVNOSFHLSEYEP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among related compounds lie in their substituents on the aromatic ring or ester moiety:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 4-isopropenylbenzoate Benzoate with methyl ester and isopropenyl (-C(CH₂)=CH₂) at para position C₁₁H₁₀O₂ 174.2 Ester, isopropenyl
Methyl 4-hydroxybenzoate Benzoate with methyl ester and hydroxyl (-OH) at para position C₈H₈O₃ 152.15 Ester, phenolic hydroxyl
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate Benzoate with hydroxy-isopropylamino-propoxy chain at para position C₁₄H₂₁NO₄ 267.32 Ester, hydroxyl, amine, ether
Sandaracopimaric acid methyl ester Diterpenoid methyl ester with fused cyclic structure C₂₁H₃₂O₂ 316.48 Ester, bicyclic diterpene
Z-Communic acid methyl ester Labdane diterpene methyl ester with conjugated double bonds C₂₁H₃₂O₂ 316.48 Ester, conjugated diene, diterpene

Key Observations :

  • Substituent Effects: Polarity: Methyl 4-hydroxybenzoate (paraben) is highly polar due to its hydroxyl group, enhancing water solubility and antimicrobial activity . In contrast, this compound’s non-polar isopropenyl group reduces solubility but increases hydrophobicity, favoring applications in polymer matrices or coatings. Reactivity: The isopropenyl group in the target compound may undergo radical polymerization or Diels-Alder reactions, whereas the hydroxyl group in parabens enables hydrogen bonding and pH-dependent stability .

Stability and Reactivity

  • Methyl 4-hydroxybenzoate : Stable under neutral to acidic conditions but susceptible to hydrolysis in alkaline environments .
  • This compound : The isopropenyl group may confer instability under strong acidic or oxidative conditions but offers reactivity for chemical modifications.
  • Diterpene Esters : Rigid cyclic structures enhance thermal stability, making them suitable for high-temperature applications in resins or adhesives .

Data Tables

Table 1: Structural and Physical Properties

Parameter This compound Methyl 4-Hydroxybenzoate Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) 174.2 152.15 267.32 316.48
Boiling Point (°C) ~250 (estimated) 270–280 >300 >300
Solubility Low in water Moderate in water Low in water, soluble in polar solvents Insoluble in water
Key Application Polymer intermediates Preservatives Pharmaceuticals Resin components

Q & A

Q. What are the standard synthetic routes for Methyl 4-isopropenylbenzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or substitution reactions. Key methods include:

  • Friedel-Crafts acylation : Using methyl benzoate derivatives with isopropenyl groups under acidic conditions (e.g., AlCl₃ catalysis) .
  • Oxidation/Reduction : Controlled oxidation of allylic precursors (e.g., using KMnO₄ in aqueous media) or hydrogenation with Pd/C to stabilize reactive intermediates .
  • Substitution : Nitration or bromination of the aromatic ring using HNO₃/H₂SO₄ or Br₂ with Lewis acids (e.g., FeBr₃), followed by functional group interconversion .

Q. Yield and Purity Factors :

  • Temperature control (e.g., avoiding side reactions during exothermic steps like nitration).
  • Catalyst loading (e.g., excess AlCl₃ may degrade sensitive esters).
  • Solvent polarity (polar aprotic solvents enhance electrophilic substitution).

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Standard characterization methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C): To confirm aromatic substitution patterns and ester group placement .
    • IR : Peaks at ~1720 cm⁻¹ (C=O stretch of ester) and ~1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z 176.212) .
  • Chromatography : HPLC or GC comparison with reference standards (e.g., NIST-certified materials) to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Engineering Controls : Fume hoods to limit airborne exposure (recommended exposure levels <1 ppm) .
  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Emergency Preparedness : Immediate access to eye wash stations and showers in case of exposure .
  • Waste Management : Segregation of contaminated clothing and solvents to avoid cross-contamination .

Advanced Research Questions

Q. What strategies are recommended for optimizing the catalytic hydrogenation of this compound derivatives to achieve high selectivity?

Hydrogenation of the isopropenyl group requires precise conditions:

  • Catalyst Selection : Pd/C or PtO₂ for selective alkene reduction without ester cleavage .
  • Solvent Effects : Use polar solvents (e.g., ethanol) to enhance hydrogen solubility and reduce side reactions.
  • Pressure/Temperature : Moderate H₂ pressure (1–3 atm) and 25–50°C to balance reaction rate and selectivity .
  • Additives : Triethylamine to neutralize acidic byproducts and stabilize the catalyst.

Q. Data-Driven Optimization :

  • DOE (Design of Experiments) to test variables (e.g., catalyst loading, solvent ratios).
  • In-situ FTIR to monitor reaction progress and intermediate formation .

Q. How can researchers resolve contradictions in bioactivity data observed across studies involving this compound?

Discrepancies often arise from:

  • Experimental Variability : Differences in cell lines, solvent carriers (e.g., DMSO vs. ethanol), or assay protocols .
  • Compound Stability : Hydrolysis of the ester group under physiological conditions (pH 7.4) may alter bioactivity .

Q. Resolution Strategies :

  • Replication : Repeat assays with standardized protocols (e.g., ISO-certified cell lines).
  • Metabolite Analysis : LC-MS to identify degradation products and confirm active species .
  • Meta-Analysis : Use PRISMA guidelines to systematically evaluate literature and identify confounding factors .

Q. What advanced techniques are used to study the interaction of this compound with biomolecular targets?

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics with immobilized enzymes/receptors .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities and conformational changes in silico.
  • X-ray Crystallography : Structural elucidation of ligand-protein complexes (e.g., with cytochrome P450 isoforms) .

Methodological Recommendations

  • Data Validation : Cross-check spectral data with NIST or PubChem databases .
  • Ethical Compliance : Adhere to institutional review protocols for biological studies (e.g., IRB approvals for cytotoxicity assays) .
  • Critical Analysis : Apply PRISMA frameworks to address publication bias in literature reviews .

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